molecular formula C7H14N2 B2440650 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine CAS No. 1135935-37-3

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine

Cat. No.: B2440650
CAS No.: 1135935-37-3
M. Wt: 126.203
InChI Key: FHOLJYLJISTCOR-UHFFFAOYSA-N
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Description

1-Azabicyclo[22

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine indicates that it has a GHS07 signal word, which means it’s a warning . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine involves several synthetic routes. One common method includes the reduction of 1-azabicyclo[2.2.1]heptan-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method involves the reductive amination of norbornanone with ammonia or primary amines in the presence of reducing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted amines or alkylated products.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine can be compared with other similar bicyclic amines, such as:

    1-Azabicyclo[2.2.2]octane: Another bicyclic amine with a different ring structure.

    2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic framework but different functional groups.

    3-Azabicyclo[3.2.1]octane: A bicyclic amine with a larger ring system.

These compounds share some structural similarities but differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-5-7-1-3-9(6-7)4-2-7/h1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOLJYLJISTCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine was prepared by treatment of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate with ammonium chloride and trimethylaluminum and reducing the resulting amide with lithium aluminum hydride.
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